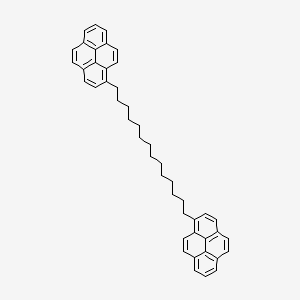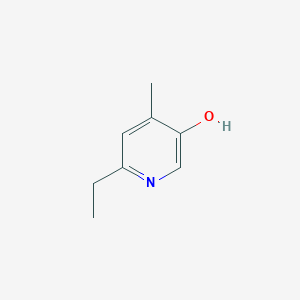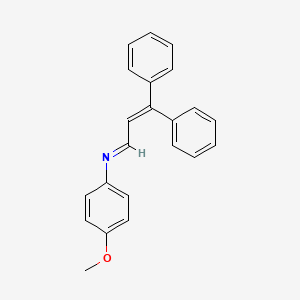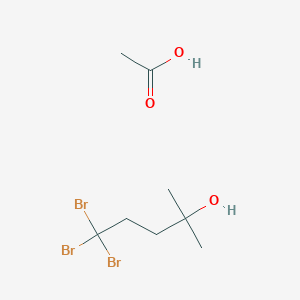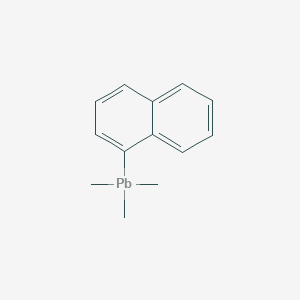
Trimethyl(naphthalen-1-yl)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(naphthalen-1-yl)plumbane is an organometallic compound that features a lead atom bonded to a naphthalene ring and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(naphthalen-1-yl)plumbane typically involves the reaction of naphthalen-1-yllithium with trimethyllead chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
C10H7Li+Pb(CH3)3Cl→C10H7Pb(CH3)3+LiCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(naphthalen-1-yl)plumbane can undergo various types of chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: The methyl groups or the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can introduce various functional groups onto the naphthalene ring or replace the methyl groups.
Scientific Research Applications
Trimethyl(naphthalen-1-yl)plumbane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Research into its biological activity is limited, but it may have potential as a lead-based drug candidate.
Medicine: Its applications in medicine are not well-explored, but organolead compounds have been studied for their potential therapeutic properties.
Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which Trimethyl(naphthalen-1-yl)plumbane exerts its effects is not well-understood. it is believed to interact with various molecular targets and pathways due to the presence of the lead atom and the naphthalene ring. The lead center can coordinate with other molecules, potentially altering their reactivity and function.
Comparison with Similar Compounds
Similar Compounds
Trimethyllead chloride: Similar in structure but lacks the naphthalene ring.
Naphthalen-1-yllithium: Contains the naphthalene ring but lacks the lead atom.
Tetramethyllead: Contains four methyl groups bonded to lead but lacks the naphthalene ring.
Properties
CAS No. |
61589-89-7 |
|---|---|
Molecular Formula |
C13H16Pb |
Molecular Weight |
379 g/mol |
IUPAC Name |
trimethyl(naphthalen-1-yl)plumbane |
InChI |
InChI=1S/C10H7.3CH3.Pb/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-7H;3*1H3; |
InChI Key |
NKNSQRNXBDMSKX-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


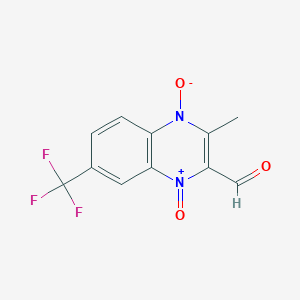
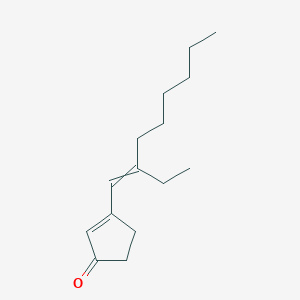
![N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14564308.png)
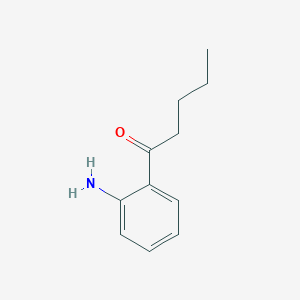
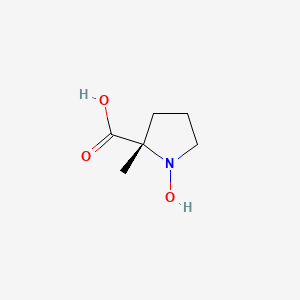
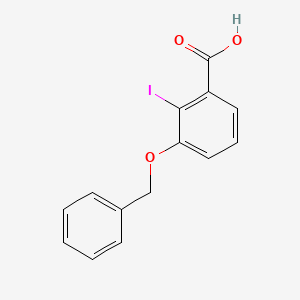
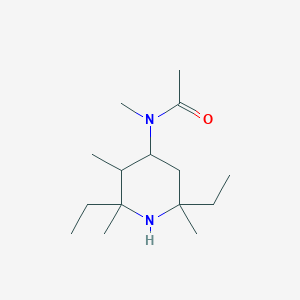
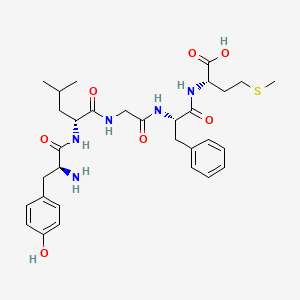
methanone](/img/structure/B14564374.png)
